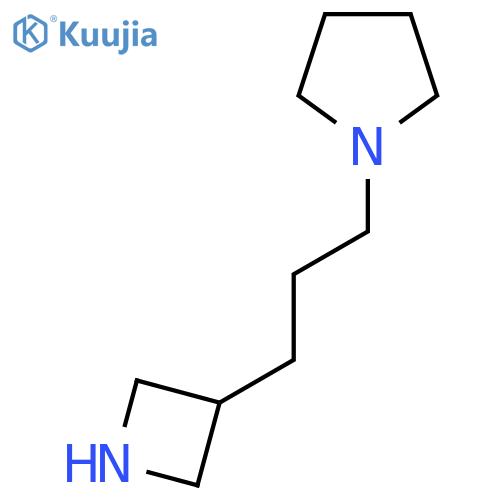

Cas no 1779755-47-3 (1-3-(azetidin-3-yl)propylpyrrolidine)

1-3-(azetidin-3-yl)propylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 1-3-(azetidin-3-yl)propylpyrrolidine

- EN300-1846116

- 1779755-47-3

- SCHEMBL18497449

- 1-[3-(azetidin-3-yl)propyl]pyrrolidine

-

- インチ: 1S/C10H20N2/c1-2-6-12(5-1)7-3-4-10-8-11-9-10/h10-11H,1-9H2

- InChIKey: HKQINTCUTRPKCA-UHFFFAOYSA-N

- ほほえんだ: N1(CCCC1)CCCC1CNC1

計算された属性

- せいみつぶんしりょう: 168.162648646g/mol

- どういたいしつりょう: 168.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

1-3-(azetidin-3-yl)propylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1846116-2.5g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1846116-1g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1846116-0.05g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1846116-1.0g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 1g |

$1357.0 | 2023-06-03 | ||

| Enamine | EN300-1846116-0.25g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1846116-5.0g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 5g |

$3935.0 | 2023-06-03 | ||

| Enamine | EN300-1846116-10.0g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 10g |

$5837.0 | 2023-06-03 | ||

| Enamine | EN300-1846116-5g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1846116-0.1g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1846116-0.5g |

1-[3-(azetidin-3-yl)propyl]pyrrolidine |

1779755-47-3 | 0.5g |

$809.0 | 2023-09-19 |

1-3-(azetidin-3-yl)propylpyrrolidine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1-3-(azetidin-3-yl)propylpyrrolidineに関する追加情報

1-3-(アゼチジン-3-イル)プロピルピロリジン(CAS No. 1779755-47-3)の科学的特性と応用可能性

1-3-(アゼチジン-3-イル)プロピルピロリジンは、複雑な窒素含有複素環式化合物として知られ、医薬品開発や材料科学の分野で注目を集めています。この化合物のユニークな分子構造は、生体適合性や分子認識能の向上に寄与する可能性があり、近年の創薬研究において特に重要視されています。

この化合物の核心となるアゼチジン環とピロリジン環の組み合わせは、分子の剛性と立体配座の制御に優れており、標的タンパク質との相互作用を最適化する上で有利に働きます。特に神経科学分野やGタンパク質共役受容体(GPCR)を標的とした研究において、その潜在的可能性が探求されています。

近年のAI創薬やコンピュテーショナルドラッグデザインの進展に伴い、1779755-47-3のような複雑な構造を持つ化合物の仮想スクリーニングが可能になりました。特に分子ダイナミクスシミュレーションを用いた研究では、この化合物の受容体結合特性が詳細に解析されており、次世代治療薬の候補としての期待が高まっています。

材料科学の分野では、この化合物の自己組織化能が注目されています。ナノ材料やスマートポリマーの構築ブロックとしての応用が研究されており、生体適合性材料やドラッグデリバリーシステムへの展開が期待されています。特に3Dバイオプリンティング技術との組み合わせにより、組織工学分野での活用が検討されています。

合成化学的観点から見ると、1-3-(アゼチジン-3-イル)プロピルピロリジンの製造プロセスには、立体選択的合成や保護基戦略の最適化など、いくつかの技術的課題が存在します。しかし、近年のフロー化学や連続製造プロセスの進歩により、これらの課題は着実に克服されつつあります。

環境持続可能性の観点から、この化合物のグリーン合成法の開発も進んでいます。バイオカタリシスや光反応を利用した合成経路が提案されており、サステナブルケミストリーの原則に沿った製造プロセスの確立が目指されています。

分析技術の面では、質量分析法やNMR分光法を用いた構造特性解析が重要な役割を果たしています。特に超高分解能質量分析技術の進歩に��り、このような複雑な化合物の微量不純物の同定も可能になってきました。

今後の展望として、1-3-(アゼチジン-3-イル)プロピルピロリジンの多様な誘導体の開発が期待されています。構造活性相関研究を通じて、より優れた薬理活性や選択性を持つ化合物群の創出が可能になるでしょう。

総合的に見て、この化合物は医薬品開発と先進材料の両分野で重要な役割を果たす可能性を秘めており、今後の研究の進展が大いに期待されます。創薬化学と材料科学の融合領域において、新たなブレークスルーをもたらす化合物として注目されています。

1779755-47-3 (1-3-(azetidin-3-yl)propylpyrrolidine) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)